2-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid
CAS No.: 1351386-62-3
Cat. No.: VC3095115
Molecular Formula: C8H10N2O3
Molecular Weight: 182.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1351386-62-3 |
|---|---|
| Molecular Formula | C8H10N2O3 |
| Molecular Weight | 182.18 g/mol |
| IUPAC Name | 2-(1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid |
| Standard InChI | InChI=1S/C8H10N2O3/c11-8(12)3-7-5-4-13-2-1-6(5)9-10-7/h1-4H2,(H,9,10)(H,11,12) |
| Standard InChI Key | ASFLMTDDRGAYMS-UHFFFAOYSA-N |
| SMILES | C1COCC2=C1NN=C2CC(=O)O |
| Canonical SMILES | C1COCC2=C1NN=C2CC(=O)O |
Introduction
2-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid is a complex organic compound that belongs to the pyrazole family, known for its diverse biological activities and potential applications in medicinal chemistry. This compound features a tetrahydropyrano ring fused to a pyrazole ring, with an acetic acid moiety attached, which enhances its solubility and reactivity. Despite the lack of specific information on this exact compound in the provided search results, its structure suggests potential applications similar to other pyrazole derivatives.
Synthesis Methods
The synthesis of 2-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid would likely involve multi-step organic reactions. A common approach might include the reaction of pyrazole derivatives with appropriate acetic acid precursors under controlled conditions. For instance, the synthesis could start with the formation of the pyrazole ring using hydrazine derivatives and diketones, followed by the introduction of the tetrahydropyrano ring and finally the attachment of the acetic acid moiety.
| Step | Reaction Conditions | Reagents |
|---|---|---|
| 1. Formation of Pyrazole Ring | Acidic conditions, elevated temperature | Hydrazine derivatives, diketones |
| 2. Introduction of Tetrahydropyrano Ring | Cyclization under controlled conditions | Appropriate precursors |
| 3. Attachment of Acetic Acid Moiety | Esterification or amidation reactions | Acetic acid or derivatives |
Biological Activity
Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. Although specific data on 2-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid is not available, compounds with similar structures have shown significant biological effects. For example, some pyrazole derivatives inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory process.
| Biological Activity | Mechanism | Example Effects |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes | Reduced inflammation |
| Analgesic | Inhibition of prostaglandin synthesis | Pain relief |
| Anticancer | Induction of apoptosis or cell cycle arrest | Inhibited cell proliferation |
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